An In-depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of C24H29Cl2NO2
An In-depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of C24H29Cl2NO2
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini AI
Abstract
This technical guide provides a comprehensive analysis of the chemical compound with the molecular formula C24H29Cl2NO2. The document elucidates the structural characteristics, molecular weight, and presents a detailed framework for its analytical characterization. As a molecule with potential relevance in medicinal chemistry and drug development, a thorough understanding of its chemical identity and properties is paramount. This guide offers both foundational knowledge and practical, field-tested insights into the methodologies for its analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and interpretations are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical Identity and Structural Elucidation
The compound designated by the molecular formula C24H29Cl2NO2 is identified by the IUPAC name 4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide . A critical first step in the analysis of any novel compound is the unambiguous confirmation of its structure.
Molecular Structure
The chemical structure of C24H29Cl2NO2 is characterized by several key functional groups that dictate its chemical behavior and analytical signatures. These include:
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A Substituted Butanamide Core: The central scaffold is a butanamide, a four-carbon amide. This core is heavily substituted, contributing to its complexity and potential for specific biological interactions.
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Two Chlorinated Phenyl Rings: The presence of a 2-chlorophenyl group and a 4-chlorophenyl group significantly influences the molecule's electronic properties and lipophilicity. These halogenated moieties are often incorporated in drug design to enhance membrane permeability and metabolic stability.
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A Substituted Oxane Ring: The N-terminus of the amide is attached to a 2,2-dimethyloxan-4-yl group. This bulky, saturated heterocyclic system can influence the molecule's conformation and solubility.
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An N-Methyl Group: The nitrogen atom of the amide is also substituted with a methyl group, making it a tertiary amide. This lack of an N-H proton has important implications for its NMR and IR spectra.
Below is a 2D representation of the chemical structure.
Figure 1: 2D Chemical Structure of C24H29Cl2NO2.
Physicochemical Properties
A summary of the key computed physicochemical properties is presented in the table below. These values are crucial for designing analytical methods, predicting bioavailability, and understanding the compound's behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C24H29Cl2NO2 | |
| Molecular Weight | 434.4 g/mol | |
| Monoisotopic Mass | 433.1575346 Da | |
| Canonical SMILES | CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C | |
| InChIKey | TULKOYIVOUPXHN-UHFFFAOYSA-N | |
| XLogP3 (Predicted) | 5.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 6 |
Molecular Weight Analysis by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For a dichlorinated compound like C24H29Cl2NO2, the isotopic pattern of chlorine is a key diagnostic feature.
Theoretical Isotopic Distribution
Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of two chlorine atoms in the molecule will result in a characteristic isotopic cluster for the molecular ion (M⁺). The expected pattern will show three peaks:
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M⁺: Containing two ³⁵Cl atoms.
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[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
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[M+4]⁺: Containing two ³⁷Cl atoms.
The theoretical relative intensities of these peaks are approximately 9:6:1.[1] Observing this pattern is a strong confirmation of the presence of two chlorine atoms in the molecule.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
This protocol describes a general method for obtaining a high-resolution mass spectrum of the target compound.
Instrumentation:
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A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
MS Parameters (Positive Ion Mode):
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Ionization Mode: ESI positive
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Capillary Voltage: 3.5 - 4.5 kV
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Nebulizer Gas (N₂): 1.5 - 2.5 bar
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Drying Gas (N₂): 8 - 10 L/min at 200-250 °C
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Mass Range: m/z 100 - 1000
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Data Acquisition: Profile mode
Expected Results: The high-resolution mass spectrum should show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺.
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[M+H]⁺ (³⁵Cl₂): m/z 434.1652
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[M+H]⁺ (³⁵Cl³⁷Cl): m/z 436.1622
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[M+H]⁺ (³⁷Cl₂): m/z 438.1593
The observation of these ions with high mass accuracy (typically < 5 ppm error) and the characteristic 9:6:1 intensity ratio provides strong evidence for the elemental composition C24H29Cl2NO2.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. While a detailed fragmentation study has not been published for this specific molecule, predictable fragmentation pathways for substituted butanamides can be proposed.
Figure 2: Proposed MS/MS Fragmentation Pathways.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment of C24H29Cl2NO2.
Predicted ¹H NMR Spectral Features
Based on the structure, the following proton signals are anticipated. The chemical shifts are estimates and can be influenced by the solvent and stereochemistry.
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Aromatic Protons (approx. 7.0 - 7.5 ppm): The two chlorinated phenyl rings will give rise to a complex multiplet pattern in this region, integrating to 8 protons.
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Aliphatic Protons (various shifts):
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Protons on the butanamide chain will appear as multiplets.
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The N-methyl group will be a singlet, likely in the range of 2.8 - 3.2 ppm.
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Protons on the oxane ring will show characteristic multiplets in the aliphatic region.
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The two methyl groups on the oxane ring will likely appear as distinct singlets.
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The presence of a tertiary amide may lead to restricted rotation around the C-N bond, potentially causing broadening or duplication of signals for the N-methyl and adjacent protons at room temperature.[2]
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide information on the carbon skeleton.
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Carbonyl Carbon (approx. 170 - 175 ppm): The amide carbonyl carbon will appear as a single peak in the downfield region.
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Aromatic Carbons (approx. 120 - 140 ppm): The 12 carbons of the two phenyl rings will give rise to a series of signals in this range. Carbons attached to chlorine will have distinct chemical shifts.
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Aliphatic Carbons (approx. 20 - 70 ppm): The remaining carbons of the butanamide chain and the oxane ring will be observed in the upfield region.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
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2D NMR (optional but recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Purity and Identity Confirmation by Chromatography
Chromatographic methods are essential for assessing the purity of the compound and for its quantification in various matrices.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general-purpose RP-HPLC method for the analysis of C24H29Cl2NO2.
Instrumentation:
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An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a column oven.
Mobile Phase:
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Solvent A: Water with 0.1% formic acid
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Solvent B: Acetonitrile with 0.1% formic acid
Chromatographic Conditions:
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Gradient: A linear gradient from 50% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.
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Flow Rate: 1.0 mL/min
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Column Temperature: 40 °C
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Injection Volume: 10 µL
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Detection: UV at 254 nm
Rationale: The use of a C18 column is suitable for a lipophilic molecule like this (XLogP3 = 5.6). A gradient elution is necessary to ensure a reasonable retention time and good peak shape. Formic acid is added to the mobile phase to improve peak shape and is compatible with mass spectrometry if an HPLC-MS system is used.[3]
Figure 3: HPLC Experimental Workflow.
Potential Biological Significance and Applications
While no specific biological activity has been reported for 4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide in the public domain, the structural motifs present suggest potential areas for investigation.
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Chlorinated Aromatic Systems: The presence of dichlorinated phenyl rings is a common feature in many biologically active compounds, including antimicrobial and anticancer agents. These groups can enhance binding to target proteins and improve pharmacokinetic properties. For instance, chlorinated N-arylcinnamamides have shown significant antibacterial activity.[4]
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Substituted Amides: The butanamide core is a versatile scaffold found in numerous pharmaceuticals. The specific substitutions on the amide nitrogen and the carbon backbone would determine its potential targets.
Given these features, C24H29Cl2NO2 could be a candidate for screening in various biological assays, particularly in oncology and infectious disease research. Its high lipophilicity suggests good membrane permeability, a desirable trait for drug candidates.[5]
Conclusion
The compound C24H29Cl2NO2, identified as 4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide, is a complex molecule with several features of interest to medicinal chemists. This guide has provided a comprehensive framework for its structural and molecular weight analysis. The presented protocols for MS, NMR, and HPLC are based on established principles and offer a robust starting point for researchers. The unique combination of a dichlorinated biaryl system with a substituted butanamide and an oxane moiety makes this compound a compelling subject for further investigation into its potential biological activities.
References
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Separation of Butanamide, N-(3-hydroxyphenyl)-3-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]
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PubChem. C24H29Cl2NO2 | CID 42650501. National Center for Biotechnology Information. Available from: [Link]
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Jaskari, E., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(11), 3249. Available from: [Link]
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Singh, P., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1547-1553. Available from: [Link]
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Wang, L., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-380. Available from: [Link]
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Jain, A., & Pundir, S. (2012). Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) Acetamides. Journal of Pharmaceutical Research, 5(8), 4328-4330. Available from: [Link]
